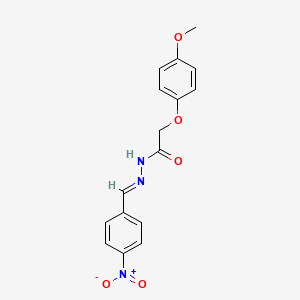

![molecular formula C14H17ClN2O B2702460 [1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine CAS No. 1275714-85-6](/img/structure/B2702460.png)

[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

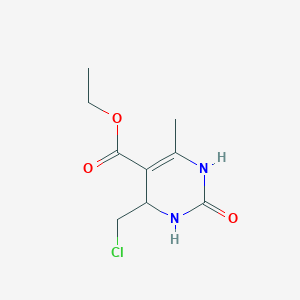

“[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to increased interest in their synthesis and study . This particular compound also contains a chlorophenyl group and a dimethylamine group .

Molecular Structure Analysis

The molecular structure of “this compound” includes an oxazole ring, a chlorophenyl group, and a dimethylamine group . The oxazole ring is a five-membered ring with one oxygen atom and one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A series of novel compounds were synthesized for potential anticancer evaluation against various cancer cell lines, demonstrating activity in leukemia, lung cancer, renal cancer, and more (Kattimani et al., 2013). The study of ring cleavage reactions of 1,3-oxazine derivatives with amines provided insight into the synthesis of various reaction products, highlighting the versatility of these compounds in organic synthesis (Kinoshita et al., 1989).

Antimicrobial and Anticancer Applications

New quinazolines with potential as antimicrobial agents were synthesized, offering a route to combat various bacterial and fungal infections (Desai et al., 2007). Polymers with telechelic antimicrobial functions were developed, demonstrating specific activity against Staphylococcus aureus, underlining the potential of these compounds in creating antimicrobial materials (Waschinski & Tiller, 2005).

Polymeric Applications

The synthesis of novel N-ethenoxyamino-modified tert-butoxycarbonyl-type amino protecting groups for polymers suggests applications in protecting group chemistry and polymer modification (Gormanns & Ritter, 1994). Additionally, the functionalization of polymers with aromatic tertiary amine groups opens avenues in the development of new materials with tailored end-group functionality (Kim et al., 1998).

Mechanistic Studies and Novel Reactions

Research into the stoichiometric olefin arylation and stereospecific one-carbon-atom insertion reactions of ethylene with cycloruthenated tertiary amines provides a deeper understanding of transition metal-catalyzed reactions, contributing to the field of organometallic chemistry (Ritleng et al., 2003). The study of ring-fission and C–C bond cleavage reactions offers insights into the reactivity and transformation mechanisms of heterocyclic compounds, paving the way for the development of new synthetic methodologies (Jäger et al., 2002).

Zukünftige Richtungen

The future directions for research on “[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine” and similar compounds could involve further exploration of their synthesis and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds could potentially be developed into new therapeutic agents .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-9-11(3)18-14(17-9)8-16-10(2)12-4-6-13(15)7-5-12/h4-7,10,16H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYVDPQBRHYWRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)CNC(C)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

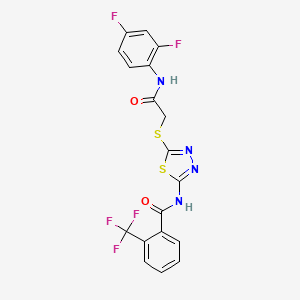

![4-methoxy-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2702378.png)

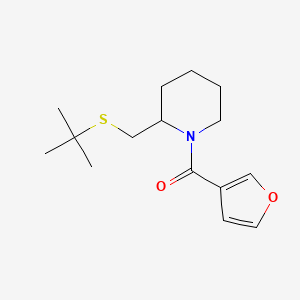

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702383.png)

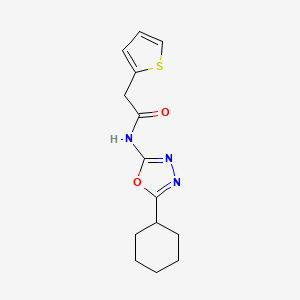

![N-(thiophen-2-yl)-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxamide](/img/structure/B2702387.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2702394.png)

![4-benzoyl-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2702397.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2702398.png)